

A Technical Guide to the Solubility of Mexenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **Mexenone** (2-hydroxy-4-methoxy-4'-methylbenzophenone), a widely used UV filter in sunscreens and other cosmetic products. Understanding the solubility of **Mexenone** in various organic solvents is critical for formulation development, analytical method development, and safety assessments. This document compiles available quantitative and qualitative solubility data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Quantitative Solubility of Mexenone

Quantitative solubility data for **Mexenone** in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, data from technical datasheets and studies on analogous compounds provide valuable insights.

Table 1: Quantitative Solubility Data for **Mexenone**

Solvent	Temperature (°C)	Solubility	Solubility Method	
Dimethyl Sulfoxide (DMSO)	Not Specified	50 mg/mL (206.38 mM)	Not Specified	[1]
Dimethyl Sulfoxide (DMSO)	Not Specified	48 mg/mL (198.12 mM)	Not Specified	[2]
Water	Not Specified	< 0.1 mg/mL (insoluble)	Not Specified	[1]
10% DMSO / 90% (20% SBE- β-CD in Saline)	Not Specified	2.5 mg/mL (10.32 mM)	Not Specified	
10% DMSO / 90% Corn Oil	Not Specified	≥ 2.5 mg/mL (10.32 mM)	Not Specified	

Note: The use of sonication may be required to achieve dissolution in DMSO. Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.

Qualitative and Analogous Solubility Data

Qualitative data suggests that **Mexenone** exhibits some degree of solubility in other organic solvents. Additionally, data for the parent compound, benzophenone, can serve as a useful, albeit approximate, guide for predicting solubility behavior.

Table 2: Qualitative and Analogous Solubility Data

Compound	Solvent	Solubility	Source
Mexenone	Chloroform	Slightly soluble (with heating)	[3]
Methanol	Slightly soluble (with heating)	[3]	
Benzophenone (analogue)	Alcohol (Ethanol)	Soluble	[4]
Acetone	Soluble	[4]	
Ether	Soluble	[4]	_
Acetic Acid	Soluble	[4]	_
Benzene	Soluble	[4]	_
Water	Practically insoluble	[4]	_

A comprehensive study on benzophenone solubility was conducted by measuring its mole fraction solubility in various solvents at different temperatures using a gravimetric method. The results from this study are summarized below and can be used as a reference for estimating the solubility of **Mexenone**.

Table 3: Mole Fraction Solubility of Benzophenone in Various Solvents at Different Temperatures

Solve nt	278.1 5 K	283.1 5 K	288.1 5 K	293.1 5 K	298.1 5 K	303.1 5 K	308.1 5 K	313.1 5 K	318.1 5 K
Metha nol	0.2831	0.3115	0.3423	0.3758	0.4121	0.4514	0.4941	0.5404	0.5906
Ethan ol	0.2592	0.2858	0.3148	0.3465	0.3811	0.4187	0.4596	0.5041	0.5524
1- Propa nol	0.2389	0.2638	0.291	0.3207	0.3531	0.3885	0.4271	0.4691	0.5149
Isopro panol	0.2173	0.2399	0.2647	0.2919	0.3216	0.354	0.3893	0.4278	0.4698
1- Butan ol	0.2215	0.2444	0.2696	0.2973	0.3276	0.3606	0.3967	0.4361	0.4791
Isobut anol	0.2011	0.222	0.245	0.2702	0.2976	0.3275	0.3601	0.3956	0.4343
1- Octan ol	0.1732	0.1911	0.2109	0.2327	0.2566	0.2825	0.3108	0.3418	0.3758
Aceton itrile	0.1307	0.1441	0.1589	0.1754	0.1934	0.2131	0.2345	0.2579	0.2835
Aceton e	0.3421	0.3773	0.4159	0.4583	0.5048	0.5552	0.6099	0.6695	0.7346
Ethyl Acetat e	0.2989	0.3298	0.3637	0.401	0.4419	0.4866	0.5353	0.5881	0.6453
Methyl Acetat e	0.2785	0.3073	0.339	0.3737	0.4119	0.4536	0.4993	0.5489	0.6026

Water	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000	0.0000
	18	21	24	28	32	37	43	5	58

Data extracted from a study on Benzophenone and presented here as a reference for **Mexenone**.

Experimental Protocols for Solubility Determination

A reliable determination of solubility is crucial for reproducible research and development. The following section outlines a standard protocol for the gravimetric determination of **Mexenone** solubility, a common and robust method.

Gravimetric Method

This method involves preparing a saturated solution of the solute (**Mexenone**) in a specific solvent at a controlled temperature, and then determining the concentration of the solute in a known mass of the solution.

Materials:

- Mexenone (high purity)
- Selected organic solvents (analytical grade)
- Analytical balance (±0.0001 g accuracy)
- Thermostatic shaker or water bath
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Glass vials with screw caps
- Drying oven

Procedure:

- Sample Preparation: Add an excess amount of Mexenone to a known volume of the selected organic solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the
 experimental temperature for a sufficient time to allow the excess solid to settle. For finer
 suspensions, centrifugation at the experimental temperature can be used to separate the
 solid and liquid phases.
- Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant
 using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately
 filter the solution through a syringe filter into a pre-weighed vial to remove any remaining
 solid particles.
- Gravimetric Analysis: Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.
- Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the **Mexenone**. Dry to a constant weight.
- Calculation: The solubility (S) can be calculated in various units, such as g/100 g solvent or mg/mL.

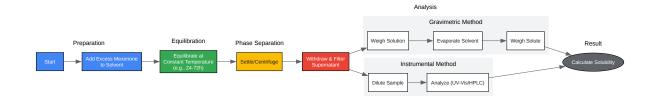
Calculation Formula (g/100 g solvent):

S = (m solute / m solvent) * 100

Where:

- m_solute = mass of the dried Mexenone
- m solvent = (mass of the saturated solution) (mass of the dried **Mexenone**)

Alternative Method: Shake-Flask with UV-Vis/HPLC Analysis


An alternative to the gravimetric method involves determining the concentration of the solute in the saturated solution using a calibrated analytical technique like UV-Visible Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Procedure:

- Follow steps 1-4 of the Gravimetric Method.
- Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
- Analysis: Analyze the diluted solution using a pre-calibrated UV-Vis spectrophotometer at the λmax of Mexenone or by a validated HPLC method.
- Calculation: Calculate the concentration of Mexenone in the original saturated solution based on the dilution factor and the measured concentration.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical solubility determination experiment.

Click to download full resolution via product page

Caption: A flowchart of the experimental workflow for determining the solubility of **Mexenone**.

This guide provides a foundational understanding of **Mexenone**'s solubility. For specific formulation or research needs, it is highly recommended to experimentally determine the solubility in the exact solvent systems and conditions of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. 2-HYDROXY-4-METHOXY-4'-METHYLBENZOPHENONE CAS#: 1641-17-4 [m.chemicalbook.com]
- 4. BENZOPHENONE Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of Mexenone in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1663629#mexenone-solubility-in-different-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com